Methyl 2,2-dithienylglycolate
Overview
Description
Methyl 2,2-dithienylglycolate is a chemical compound of interest due to its role as an intermediate in the synthesis of anticholinergic agents. The compound features a glycolate ester functional group with two thienyl rings attached to the alpha carbon. Its significance lies in its application in pharmaceutical chemistry, particularly in the development of drugs that target the cholinergic system, which is involved in a myriad of physiological functions including muscle movement and cognitive processes .
Synthesis Analysis
The synthesis of methyl 2,2-dithienylglycolate is achieved through a selective two-step protocol. This method allows for the production of not only methyl 2,2-dithienylglycolate but also its regio-isomer, methyl 2,3-dithienylglycolate. The latter is a critical precursor for an anticholinergic drug impurity. The selective synthesis process is advantageous as it provides a pathway to obtain the desired isomer with potential applications in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of methyl 2,2-dithienylglycolate consists of a central glycolate moiety flanked by two thienyl groups. These thienyl groups are aromatic rings containing sulfur, which can influence the electronic properties of the molecule. The spatial arrangement of these groups and their electronic interactions are likely to affect the reactivity and stability of the compound, which is essential for its role as an intermediate in drug synthesis .
Chemical Reactions Analysis
Methyl 2,2-dithienylglycolate is involved in chemical reactions pertinent to the synthesis of anticholinergic agents. Although the provided data does not detail specific reactions involving this compound, it can be inferred that its reactivity is influenced by the presence of the thienyl groups and the ester functional group. These functional groups can undergo various chemical transformations, which are crucial in the multi-step synthesis of complex pharmaceutical compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2,2-dithienylglycolate are not explicitly detailed in the provided data. However, as an ester with aromatic substituents, it is expected to have certain solubility characteristics in organic solvents and a specific boiling point, which would be relevant for its purification and handling during the synthesis process. The presence of sulfur in the thienyl rings may also contribute to its chemical behavior, such as its nucleophilicity or electrophilicity in reactions .
Scientific Research Applications
Synthesis and Utilization in Chemical Processes
- Methyl 2,2-dithienylglycolate is a chemical intermediate used in the synthesis of various compounds. It has been efficiently synthesized through a selective process, highlighting its utility as an intermediate for preparing anticholinergic agents (Foschi et al., 2018).
Role in Biochemical Reactions and Biological Systems
- While specific studies on Methyl 2,2-dithienylglycolate are limited, related compounds such as Methylglyoxal (MG) provide insights into the role of similar compounds in biological systems. MG, a dicarbonyl metabolite produced by all living cells, is associated with human diseases. Research on MG, including its detection, quantification, and effects in biological systems, can offer a broader understanding of the biochemical properties and potential applications of Methyl 2,2-dithienylglycolate and related compounds. For example, studies have explored MG's formation in food and living organisms, its measurement using LC-MS/MS, and its role in cellular processes and diseases (Nemet et al., 2006); (Rabbani & Thornalley, 2014).
Applications in Analytical and Detection Methods
- Methylglyoxal and similar compounds can be used in developing analytical methods and sensors. A "turn-on" fluorescent sensor has been developed for the detection of Methylglyoxal, demonstrating the potential of using related compounds in sensing technologies. Such advancements may be applicable for Methyl 2,2-dithienylglycolate in various analytical contexts (Wang et al., 2013).
Environmental Impact and Degradation
- Methyl 2,2-dithienylglycolate, similar to other methylated compounds, may have environmental implications. Studies on methyl parathion and dichlorvos, for instance, provide insights into the environmental fate and degradation of methylated compounds, which can be relevant for understanding the environmental impact of Methyl 2,2-dithienylglycolate (Senthilnathan & Philip, 2011).
Therapeutic and Biological Effects
- Research on the biological effects of Methylglyoxal, a compound related to Methyl 2,2-dithienylglycolate, has shown its potential therapeutic applications, particularly in the context of diabetes and neurodegenerative diseases. This suggests that Methyl 2,2-dithienylglycolate could have similar therapeutic implications, warranting further research (Huang et al., 2008).
Safety And Hazards
Future Directions
Methyl 2,2-dithienylglycolate is a key intermediate for the preparation of a wide range of anticholinergic agents . As such, its future directions are likely tied to the development and production of these agents, particularly those used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).
properties
IUPAC Name |
methyl 2-hydroxy-2,2-dithiophen-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-2-6-15-8)9-5-3-7-16-9/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHWYWHVEQQDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CS1)(C2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465166 | |
Record name | Methyl 2,2-dithienylglycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dithienylglycolate | |
CAS RN |
26447-85-8 | |
Record name | Methyl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26447-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,2-dithienylglycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-2-thienylglycolic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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